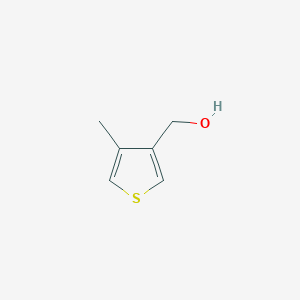
(4-甲基噻吩-3-基)甲醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Methylthiophen-3-yl)methanol is an organic compound with the molecular formula C6H8OS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is characterized by the presence of a methyl group at the fourth position and a hydroxymethyl group at the third position of the thiophene ring. It is used in various scientific research applications due to its unique chemical properties.
科学研究应用
(4-Methylthiophen-3-yl)methanol is used in a wide range of scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme interactions and metabolic pathways involving thiophene derivatives.
Medicine: Research on its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
Target of Action
It is known that thiophene derivatives, which include (4-methylthiophen-3-yl)methanol, have a wide range of therapeutic properties .
Mode of Action
Some studies suggest that compounds with a thiophene ring, such as (4-methylthiophen-3-yl)methanol, can influence voltage-gated sodium and calcium channels, as well as the gaba transporter .
Biochemical Pathways
It is known that thiophene derivatives can interact with various biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The compound’s molecular weight (1292 g/mol) and its solubility in most organic solvents suggest that it may have good bioavailability .
Result of Action
Compounds with a thiophene ring have been reported to possess a wide range of therapeutic properties, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (4-Methylthiophen-3-yl)methanol. For instance, the compound’s storage temperature (2~8°C) can affect its stability . Additionally, the compound’s interaction with other substances in the environment could potentially influence its action and efficacy.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylthiophen-3-yl)methanol typically involves the reaction of 4-methylthiophene with formaldehyde under acidic or basic conditions. One common method is the use of a Grignard reagent, where 4-methylthiophene is reacted with magnesium to form the Grignard reagent, which is then treated with formaldehyde to yield (4-Methylthiophen-3-yl)methanol .
Industrial Production Methods
Industrial production of (4-Methylthiophen-3-yl)methanol may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
化学反应分析
Types of Reactions
(4-Methylthiophen-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form (4-Methylthiophen-3-yl)methanal using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form (4-Methylthiophen-3-yl)methane using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: PCC, dichloromethane (DCM) as solvent, room temperature.
Reduction: LiAlH4, ether as solvent, low temperature.
Substitution: Various nucleophiles, solvents like DCM or ethanol, and catalysts such as acids or bases.
Major Products Formed
Oxidation: (4-Methylthiophen-3-yl)methanal
Reduction: (4-Methylthiophen-3-yl)methane
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
相似化合物的比较
Similar Compounds
- Thiophene-2-methanol
- Thiophene-3-methanol
- (4-Methylthiophen-2-yl)methanol
Uniqueness
(4-Methylthiophen-3-yl)methanol is unique due to the specific positioning of the methyl and hydroxymethyl groups on the thiophene ring. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
属性
IUPAC Name |
(4-methylthiophen-3-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8OS/c1-5-3-8-4-6(5)2-7/h3-4,7H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLROBEQPUCFGLY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC=C1CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-(ethylthio)-7-(4-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2361841.png)
![5-Chloro-N-[cyano-[2-(trifluoromethyl)phenyl]methyl]pyrimidine-4-carboxamide](/img/structure/B2361842.png)

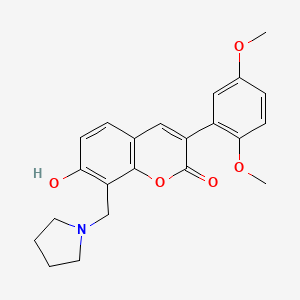
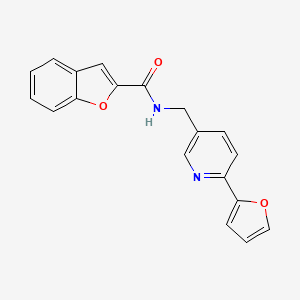
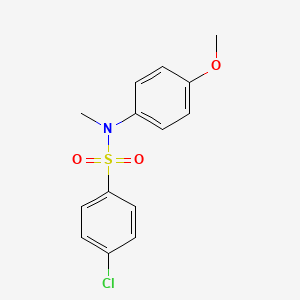
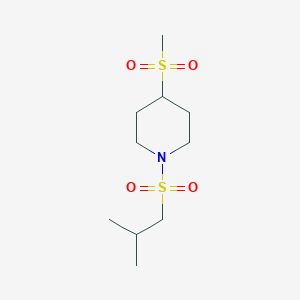
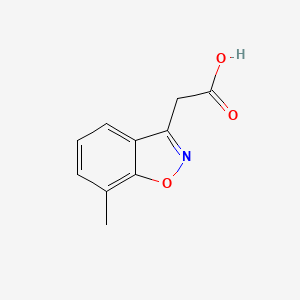
![2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2361856.png)
![7-Methoxy-2-methyl-3,10-diazatricyclo[6.4.1.0^{4,13}]trideca-1,4,6,8(13)-tetraene](/img/structure/B2361859.png)
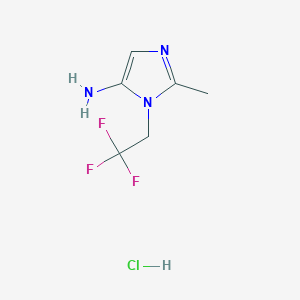
![4-[4-(9H-fluoren-9-yl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B2361861.png)
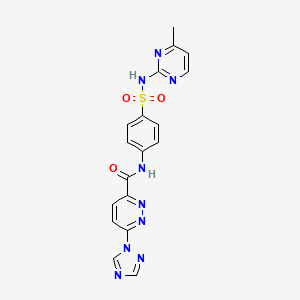
![5-[(E)-(2,5-dimethylphenyl)diazenyl]-2-hydroxybenzaldehyde](/img/structure/B2361864.png)
